2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a cyclopentylthio group and a thiophen-3-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
Attachment of the thiophen-3-ylmethyl group: This step involves the reaction of thiophen-3-ylmethyl bromide with an appropriate amine.
Formation of the acetamide backbone: The final step involves the reaction of the intermediate products with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the cyclopentylthio and thiophen-3-ylmethyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylthio)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with the thiophen-2-ylmethyl group.
2-(cyclopentylthio)-N-(phenylmethyl)acetamide: Similar structure but with a phenylmethyl group instead of the thiophen-3-ylmethyl group.
Uniqueness
2-(cyclopentylthio)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of both cyclopentylthio and thiophen-3-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS2/c14-12(9-16-11-3-1-2-4-11)13-7-10-5-6-15-8-10/h5-6,8,11H,1-4,7,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCOUVQSXLYOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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